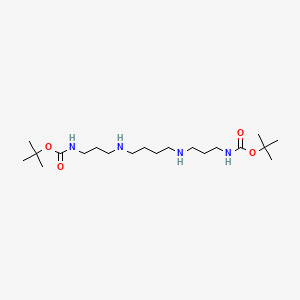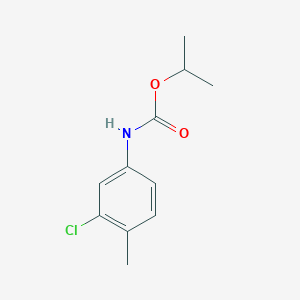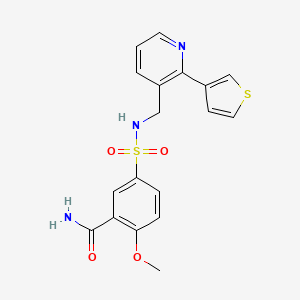
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that contains a benzamide group and a tetrahydroquinoline group. The tetrahydroquinoline group is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The benzamide group is a type of carboxamide, which is a functional group consisting of a carbonyl group (C=O) linked to an amine group (NH2) .
Molecular Structure Analysis
The molecular structure of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline ring. The tetrahydroquinoline ring would likely impart rigidity to the molecule, potentially influencing its binding interactions with other molecules or receptors .Chemical Reactions Analysis
The chemical reactivity of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would be influenced by the functional groups present in the molecule. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would be influenced by its molecular structure. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility in different solvents .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. The quinoline core is a significant scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules . Researchers utilize it to create new fused heterocycles, which often exhibit unique biological activities.
Biological Activities and SAR Studies
The tetrahydroquinoline analogs, including the mentioned compound, are studied for their diverse biological activities. These activities range from antimicrobial to neuroprotective effects. Structure-Activity Relationship (SAR) studies of these analogs provide insights into their mechanism of action and enhance drug discovery efforts .
Green Chemistry Synthesis
In the context of green chemistry, this compound is used to develop eco-friendly synthetic routes. For example, it can be involved in solvent-free conditions using green catalysts, which is a step towards sustainable chemical practices .
Anti-inflammatory and Analgesic Properties
Derivatives of tetrahydroquinoline exhibit anti-inflammatory and analgesic properties. They are compared with standard drugs like indomethacin and celecoxib, indicating their potential as therapeutic agents .
Drug Research and Development
The compound’s structural framework is valuable in drug research and development. Its modifications lead to the creation of new drugs with potential applications in treating various diseases, including those caused by infective pathogens .
Pharmaceutical Importance
Due to its pharmaceutical importance, the compound is used in the synthesis of drugs isolated from natural compounds. It also plays a role in the development of quinolone drugs, which have a history of being used to treat conditions like nocturnal leg cramps and arthritis .
作用機序
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the PYR/PYL family of ABA receptors . These receptors are found in plants and play a crucial role in resisting drought and other abiotic stresses .
Mode of Action
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The binding of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to the ABA receptors triggers a cascade of biochemical reactions. This leads to the inhibition of PP2C, a type of enzyme that normally suppresses ABA signaling . With PP2C inhibited, ABA signaling is activated, leading to various downstream effects that help the plant resist abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of ABA signaling by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several molecular and cellular effects. It activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Action Environment
The action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is influenced by environmental factors. For instance, its efficacy in promoting drought resistance would be more pronounced in arid environments where water scarcity is a major stress factor for plants . .
特性
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHJTKKZKAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)
![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2940855.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)


![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940867.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)
